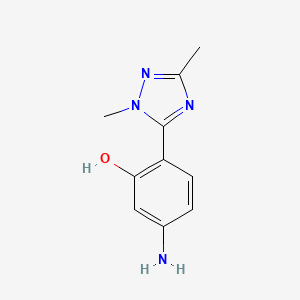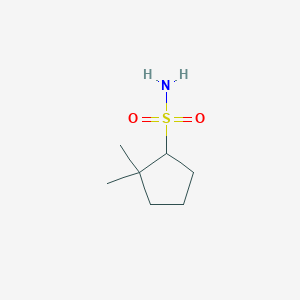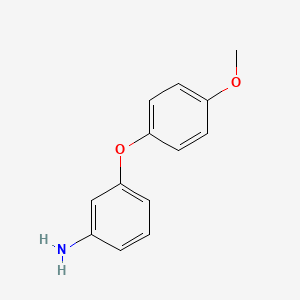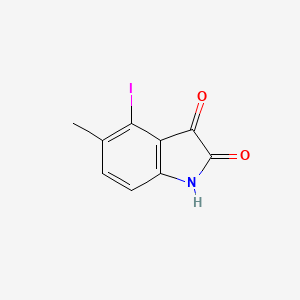
4-Iodo-5-methylindoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-5-methylindoline-2,3-dione is a chemical compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol . It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities and applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methylindoline-2,3-dione typically involves the iodination of 5-methylindoline-2,3-dione. One common method is the reaction of 5-methylindoline-2,3-dione with iodine in the presence of an oxidizing agent . The reaction is usually carried out in a suitable solvent such as acetic acid or ethanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .
化学反应分析
Types of Reactions
4-Iodo-5-methylindoline-2,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indoline-2,3-dione moiety can undergo redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted indoline-2,3-dione derivatives .
科学研究应用
4-Iodo-5-methylindoline-2,3-dione has several scientific research applications, including:
作用机制
The mechanism of action of 4-Iodo-5-methylindoline-2,3-dione is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they can bind to enzymes, receptors, or DNA, leading to changes in cellular processes .
相似化合物的比较
Similar Compounds
5-Methylindoline-2,3-dione: This compound is structurally similar but lacks the iodine substituent.
4-Methylindoline-2,3-dione: Another similar compound with a methyl group instead of an iodine atom.
Uniqueness
4-Iodo-5-methylindoline-2,3-dione is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other indoline-2,3-dione derivatives .
属性
分子式 |
C9H6INO2 |
|---|---|
分子量 |
287.05 g/mol |
IUPAC 名称 |
4-iodo-5-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6INO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) |
InChI 键 |
VLJVVBMDLXWFAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


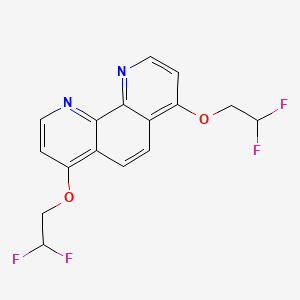

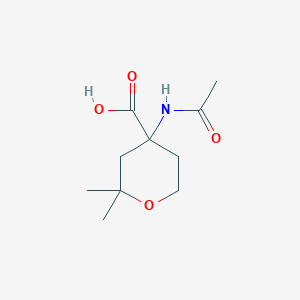



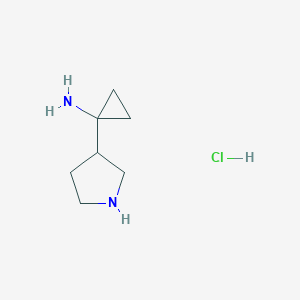

![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
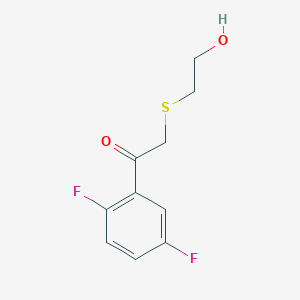
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
